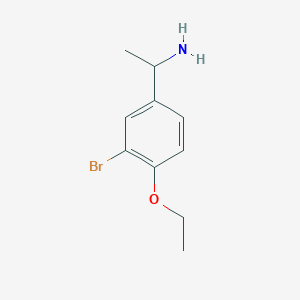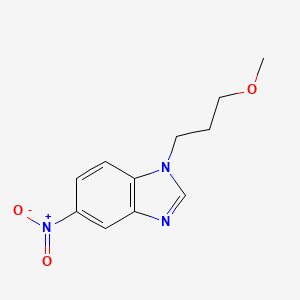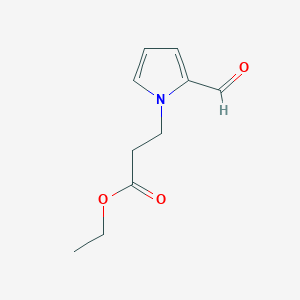
2-Hydrazino-4-methyl-1H-benzimidazole
Overview
Description
2-Hydrazino-4-methyl-1H-benzimidazole is a chemical compound with the molecular formula C8H10N4 . It has an average mass of 162.192 Da and a monoisotopic mass of 162.090546 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has a hydrazino group attached at the 2nd position and a methyl group at the 4th position .Physical and Chemical Properties Analysis
This compound has a molecular formula of C8H10N4, an average mass of 162.192 Da, and a monoisotopic mass of 162.090546 Da .Scientific Research Applications
Synthesis and Characterization
- 2-Hydrazino-4-methyl-1H-benzimidazole and its derivatives have been synthesized and characterized in various studies. For instance, Jebur and Ismail (2019) synthesized 2-mercapto-6-methoxy-1H-benzimidazole, which was further treated to yield hydrazino-6-methoxy-2-mercapto benzothiazole (I. K. Jebur & Salih Mohammed Ismail, 2019).
Antimicrobial and Antifungal Activity
- Compounds synthesized from this compound have demonstrated antimicrobial and antifungal activities. A study by Kale et al. (2020) focused on the antifungal activity of substituted hydrazone Schiff’s bases derivatives of benzothiazolyl and benzimidazolyl (Vrushali T. Kale, Subodh A.Bhandarkar, A. S. Burghate & S. A. Wadhal, 2020).
- El‐Wareth and Sarhan (2000) also investigated the synthesis and reactions of related compounds, focusing on their potential application in various biological contexts (A. El‐Wareth & A. O. Sarhan, 2000).
Anti-inflammatory and Anticancer Activities
- The anti-inflammatory and anticancer properties of derivatives of this compound have been a significant area of research. Bhor and Sable (2022) found that these compounds exhibited promising anti-inflammatory activity (R. Bhor & K. Sable, 2022).
- Abdel‐Aziz et al. (2009) explored the immunomodulatory and anticancer activities of novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, noting their effectiveness against certain cancer cell lines (H. Abdel‐Aziz, A. Gamal-Eldeen, N. Hamdy & I. Fakhr, 2009).
Antiviral and Antidiabetic Potential
- Research on this compound derivatives has also indicated potential antiviral and antidiabetic properties. Mokrushina et al. (1988) synthesized benzimidazole-5-carboxamides with significant antiviral activity (G. A. Mokrushina, S. Kotovskaya, V. I. Il'enko, V. Platonov, A. D. Garagulya, T. A. Fatsevich & G. A. Yurchenko, 1988).
- Ibraheem et al. (2020) investigated the synthesis, molecular docking, and anti-diabetic studies of novel benzimidazole-pyrazoline hybrid molecules, highlighting their α-glucosidase inhibition activity (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, Sana Aslam, Z. Khan & Sadia Sultan, 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Hydrazino-4-methyl-1H-benzimidazole is cancer cells, particularly breast cancer cells . The compound has been shown to exhibit cytotoxic activity against a variety of cancer cell lines .
Mode of Action
This cytotoxic effect is likely due to the compound’s interaction with cellular components, leading to cell death .
Biochemical Pathways
Given its cytotoxic effects, it is likely that the compound interferes with pathways essential for cell survival and proliferation .
Result of Action
The primary result of the action of this compound is the induction of cytotoxicity in cancer cells . This leads to cell death and potentially a reduction in tumor size .
Properties
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSSNYNZFSNIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)


